molecular formula C10H8N2O4 B8646069 Dimethyl 6-cyanopyridine-2,3-dicarboxylate

Dimethyl 6-cyanopyridine-2,3-dicarboxylate

Cat. No. B8646069
M. Wt: 220.18 g/mol
InChI Key: KYYTXMZVDSAXRE-UHFFFAOYSA-N
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Patent
US07629338B2

Procedure details

To a solution of dimethyl pyridine-2,3-dicarboxylate 1-oxide [Niiyami et al. (2002) Bioorg. Med. Chem. Lett. 12, 3041] (15.3 g, 72.5 mmol) and trimethylsilyl cyanide (15.7 mL, 117 mmol) in DME (161 mL) was added dimethylcarbamoyl chloride (10.5 mL, 114 mmol). The reaction mixture was heated at reflux for 72 h, and then cooled to 0° C. Saturated aqueous NaHCO3 (800 mL) was added slowly and the quenched mixture was extracted with EtOAc (2×1 L). The combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 50:50, to give the title compound. MS: m/z=221 (M+1).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
161 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([O:9][CH3:10])=[O:8])[C:2]=1[C:11]([O:13][CH3:14])=[O:12].C[Si]([C:20]#[N:21])(C)C.CN(C)C(Cl)=O.C([O-])(O)=O.[Na+]>COCCOC>[C:20]([C:6]1[N:1]=[C:2]([C:11]([O:13][CH3:14])=[O:12])[C:3]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][CH:5]=1)#[N:21] |f:3.4|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
[N+]1(=C(C(=CC=C1)C(=O)OC)C(=O)OC)[O-]
Name
Quantity
15.7 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
10.5 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
161 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 h
Duration
72 h
EXTRACTION
Type
EXTRACTION
Details
the quenched mixture was extracted with EtOAc (2×1 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of hexane

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=N1)C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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